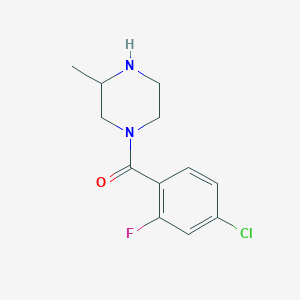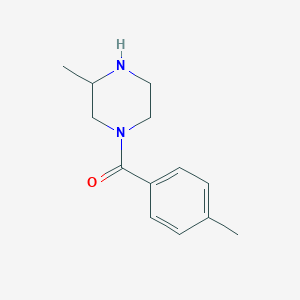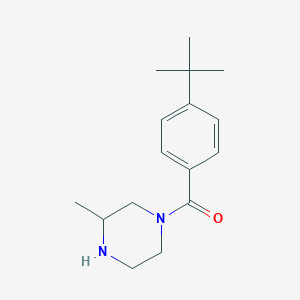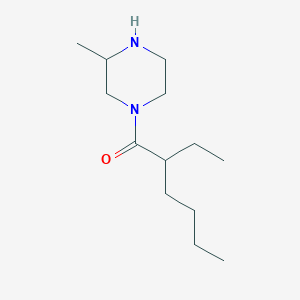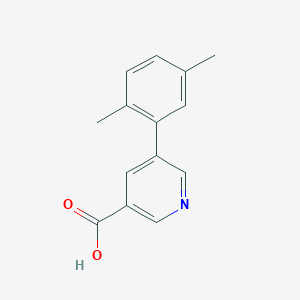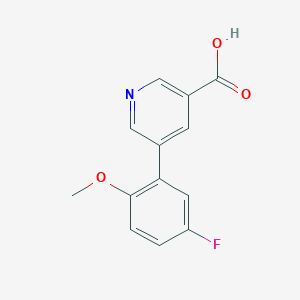
N-(3-Bromo-5-trifluoromethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromo-5-trifluoromethylphenyl)benzamide (NBTB) is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 127-128°C. NBTB is a useful reagent in organic synthesis and has a variety of applications in the field of medicinal chemistry. It is a valuable tool for the study of biochemical and physiological processes, as well as the development of new drugs.
科学的研究の応用
N-(3-Bromo-5-trifluoromethylphenyl)benzamide is widely used in scientific research, particularly in medicinal chemistry, where it is used as a reagent for the synthesis of various drugs. It is also used in the study of biochemical and physiological processes, as well as in the development of new drugs. This compound has been used in studies of enzyme inhibition, protein-protein interactions, and molecular recognition. It has also been used in the study of receptor-ligand interactions, and in the study of the pharmacokinetics and pharmacodynamics of drugs.
作用機序
N-(3-Bromo-5-trifluoromethylphenyl)benzamide is a small molecule inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is an important enzyme in the regulation of cellular metabolism and is involved in a variety of cellular processes, including cell cycle progression, gene expression, and apoptosis. This compound binds to the active site of GSK-3 and inhibits its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of GSK-3, resulting in increased glycogen synthesis and increased glucose uptake in cells. In addition, this compound can inhibit the activity of protein kinase C, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
N-(3-Bromo-5-trifluoromethylphenyl)benzamide is a useful reagent for laboratory experiments due to its high solubility in aqueous and organic solvents, its low toxicity, and its low cost. It is also relatively stable in air and light, which makes it well-suited for use in long-term experiments. However, this compound is not suitable for use in experiments involving high temperatures or strong acids or bases.
将来の方向性
N-(3-Bromo-5-trifluoromethylphenyl)benzamide has a wide range of potential applications in scientific research, and there are many possible future directions for its use. These include further studies of its mechanism of action and its effects on cellular metabolism and gene expression. Additionally, this compound could be used in the development of new drugs, as well as in the study of receptor-ligand interactions and the pharmacokinetics and pharmacodynamics of drugs. Finally, this compound could be used in the study of protein-protein interactions and molecular recognition, as well as in the development of new drugs.
合成法
N-(3-Bromo-5-trifluoromethylphenyl)benzamide can be synthesized through a multi-step process beginning with the reaction of 3-bromo-5-trifluoromethylphenol and benzoyl chloride in anhydrous acetonitrile to form N-(3-bromo-5-trifluoromethylphenyl)benzoyl chloride. This intermediate is then treated with sodium hydroxide in methanol to yield this compound.
特性
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO/c15-11-6-10(14(16,17)18)7-12(8-11)19-13(20)9-4-2-1-3-5-9/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBULXZINCCIJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





